Cas no 41411-04-5 ((10R,11S)-Pterosin L)

(10R,11S)-Pterosin L structure
(10R,11S)-Pterosin L structure
Product name:(10R,11S)-Pterosin L
CAS No:41411-04-5
MF:C15H20O4
MW:264.316905021667
CID:2009676
PubChem ID:5320788

(10R,11S)-Pterosin L Chemical and Physical Properties

Names and Identifiers

    • (10R,11S)-Pterosin L
    • (2S,3R)-Pterosin L
    • epi-Pterosin L
    • Epipterosin L
    • Pterosin L
    • CHEMBL3527265
    • SCHEMBL13242319
    • 3-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-3H-inden-1-one
    • 3-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one
    • (10R,11R)-Pterosin L
    • CHEBI:174475
    • 41411-04-5
    • 1H-Inden-1-one, 2,3-dihydro-3-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-, (2R-cis)-
    • CHEMBL3526692
    • 2,3-Dihydro-3-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-1H-inden-1-one (2R-cis)-
    • DTXSID20961669
    • (2R-cis)-2,3-Dihydro-3-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-1H-inden-1-one
    • Inchi: InChI=1S/C15H20O4/c1-8-6-11-12(9(2)10(8)4-5-16)14(19)15(3,7-17)13(11)18/h6,13,16-18H,4-5,7H2,1-3H3
    • InChI Key: OOAFRMHKOSBPID-UHFFFAOYSA-N
    • SMILES: CC1=CC2=C(C(=C1CCO)C)C(=O)C(C2O)(C)CO

Computed Properties

  • Exact Mass: 264.13615911g/mol
  • Monoisotopic Mass: 264.13615911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 356
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 77.8Ų
  • XLogP3: 1.1

(10R,11S)-Pterosin L Related Literature

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